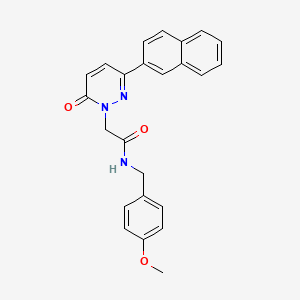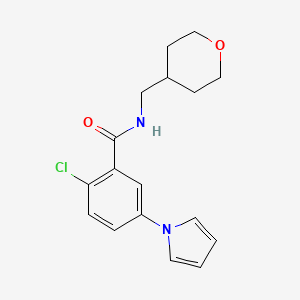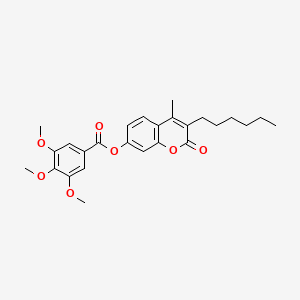![molecular formula C25H31N3O4 B14955097 1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14955097.png)
1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolone core, a diethylaminoethyl side chain, and a propoxyphenyl carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolone core, followed by the introduction of the diethylaminoethyl side chain and the propoxyphenyl carbonyl group. Common reagents used in these reactions include diethylamine, propoxybenzoyl chloride, and pyridine derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The diethylaminoethyl side chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl group yields an alcohol.
Applications De Recherche Scientifique
1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The diethylaminoethyl side chain may facilitate binding to receptors or enzymes, while the pyrrolone core and propoxyphenyl carbonyl group contribute to the compound’s overall activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxyl and carbonyl functional group arrangement and are known for their biological activities.
Indole Derivatives: These compounds have a similar aromatic structure and are widely studied for their diverse biological activities.
Uniqueness
1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C25H31N3O4 |
|---|---|
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
(4Z)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-propoxyphenyl)methylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H31N3O4/c1-4-17-32-20-9-7-19(8-10-20)23(29)21-22(18-11-13-26-14-12-18)28(25(31)24(21)30)16-15-27(5-2)6-3/h7-14,22,29H,4-6,15-17H2,1-3H3/b23-21- |
Clé InChI |
FTIQVYCKIDGPRW-LNVKXUELSA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=NC=C3)/O |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=NC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-hydroxy-1-(2-methoxyethyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14955017.png)
![(4E)-5-[4-(benzyloxy)phenyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B14955030.png)
![2-(4-Tert-butylphenyl)-5-[(pyridin-4-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B14955032.png)
![4-chloro-N-[2-{[(4-nitrophenyl)carbonyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide](/img/structure/B14955038.png)
![4-[(4-benzhydrylpiperazino)methyl]-7-methyl-2H-chromen-2-one](/img/structure/B14955040.png)

![methyl 4-[(Z)-{2-[(E)-2-(4-fluorophenyl)ethenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate](/img/structure/B14955055.png)
![2-(3,5-Dimethyl-4-isoxazolyl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-1-ethanone](/img/structure/B14955060.png)
![4-[(4-benzhydrylpiperazino)methyl]-5,7,8-trimethyl-2H-chromen-2-one](/img/structure/B14955069.png)


![4-({4-[(4-Fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(4-pyridinyl)quinoline](/img/structure/B14955085.png)
![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B14955088.png)
![1-benzyl-5-(3-chlorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14955096.png)
